molecular formula C7H11FN2 B14104308 (5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine

(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine

Cat. No.: B14104308
M. Wt: 142.17 g/mol
InChI Key: VULVBQOYFAKZFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-N-methylpyrid-2-ylmethylamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3-fluoropyridine and methylamine are reacted in industrial reactors under optimized conditions to ensure high yield and purity.

    Purification and Quality Control: The crude product is subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylpyrid-2-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-methylpyrid-2-ylmethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpyrid-2-ylmethylamine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methylpyrid-2-ylmethylamine is unique due to the presence of both fluorine and N-methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the N-methyl group influences its solubility and interaction with biological targets .

Properties

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine

InChI

InChI=1S/C7H11FN2/c1-10-4-2-3-6(8)7(10)5-9/h2-3H,4-5,9H2,1H3

InChI Key

VULVBQOYFAKZFB-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC(=C1CN)F

Origin of Product

United States

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